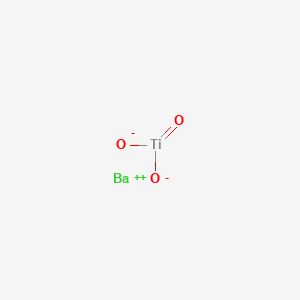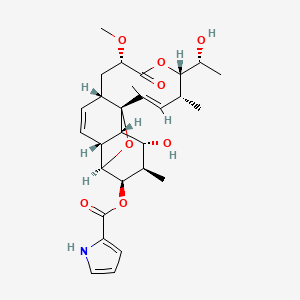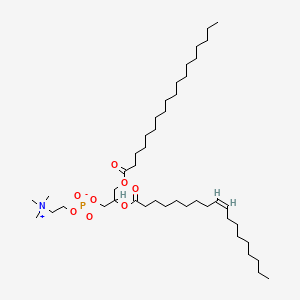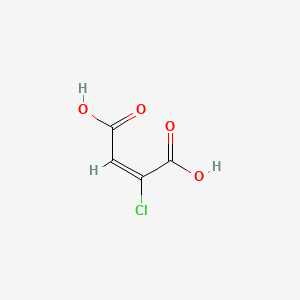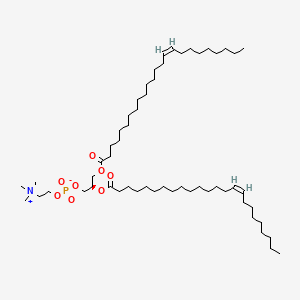
Dinervonoyllecithin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a complex lipid molecule with a molecular formula of C56H108NO8P and a molecular weight of 954.4 g/mol. This compound is characterized by its two 24-carbon fatty acid chains, each having one cis double bond at the 15th carbon . Dinervonoyllecithin is primarily used in the preparation of multivesicular liposomes and planar bilayer lipid membranes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dinervonoyllecithin involves the use of mixed-micelles, such as those formed from lecithin and dodecylamine in an ethanol/water media. This method templates the formation of sponge mesoporous silica materials. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the proper formation of the micelles and subsequent synthesis of the compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction and purification processes. The compound can be extracted from natural sources such as egg yolk, soybeans, and sunflower oil. The extraction process may involve the use of solvents like hexane, ethanol, acetone, petroleum ether, or benzene . The extracted lecithin is then subjected to further purification to isolate this compound.
化学反応の分析
Types of Reactions: Dinervonoyllecithin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized phosphatidylcholine derivatives, while reduction can yield reduced forms of the compound.
科学的研究の応用
Dinervonoyllecithin has a wide range of scientific research applications, including:
Chemistry: It is used in the preparation of multivesicular liposomes and planar bilayer lipid membranes for studying the phase transition of giant unilamellar vesicles.
Biology: The compound is essential for the structure and functions of eukaryotic membranes and is involved in cell signaling and membrane dynamics.
Medicine: this compound is used in drug delivery systems, particularly in ophthalmic delivery and ophthalmic drug compositions.
Industry: The compound is utilized in the formulation of liposomes for drug delivery and as an emulsifier in various industrial applications.
作用機序
Dinervonoyllecithin exerts its effects through its role as a structural component of cell membranes. It is involved in the synthesis of very low-density lipoproteins and serves as a substrate for sphingomyelin . The compound also plays a crucial role in cell signaling by acting as a source of signaling molecules. The molecular targets and pathways involved include the phosphatidylcholine transfer protein and various enzymes responsible for lipid metabolism .
類似化合物との比較
Phosphatidylcholine (PC): A major component of cell membranes, involved in membrane structure and signaling.
Phosphatidylethanolamine (PE): Another phospholipid found in biological membranes, involved in membrane fusion and cell signaling.
Phosphatidylinositol (PI): Plays a role in cell signaling and membrane dynamics.
Phosphatidylserine (PS): Involved in cell signaling and apoptosis.
Uniqueness: Dinervonoyllecithin is unique due to its specific fatty acid composition, with two 24-carbon chains each having a cis double bond at the 15th carbon . This unique structure imparts specific properties to the compound, making it suitable for specialized applications in drug delivery and membrane studies.
特性
IUPAC Name |
[(2R)-2,3-bis[[(Z)-tetracos-15-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-55(58)62-52-54(53-64-66(60,61)63-51-50-57(3,4)5)65-56(59)49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,54H,6-19,24-53H2,1-5H3/b22-20-,23-21-/t54-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWNAIYQZZOESC-CGKZWXATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H108NO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | PC(24:1(15Z)/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51779-96-5 |
Source


|
| Record name | Dinervonylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
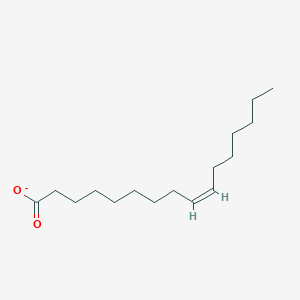

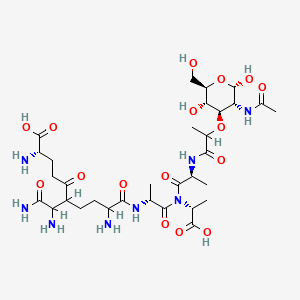

![(2S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1233935.png)

